molecular formula C8H6N4 B049293 1H-Benzotriazole-1-acetonitrile CAS No. 111198-08-4

1H-Benzotriazole-1-acetonitrile

Cat. No.: B049293
CAS No.: 111198-08-4
M. Wt: 158.16 g/mol
InChI Key: DIFOLZGBHRDEFT-UHFFFAOYSA-N
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Description

1H-Benzotriazole-1-acetonitrile is a useful research compound. Its molecular formula is C8H6N4 and its molecular weight is 158.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Biologically Active Molecules : 1H-benzimidazole-2-acetonitriles, related to 1H-Benzotriazole-1-acetonitrile, have been successfully synthesized and applied in the synthesis of biologically active molecules. These compounds are used in various reactions based on fused benzimidazole types (Dawood et al., 2010).

  • Photochemistry and Cycloaddition Chemistry : Irradiation of benzotriazoles in acetonitrile solution generates 1,3-diradicals. These radicals undergo intermolecular cycloaddition with maleimides to produce dihydropyrrolo[3,4-b]indoles (Al-Jalal et al., 2014).

  • Chiral Derivatizing Reagent : (S)-naproxen-benzotriazole, a derivative of benzotriazole, has been used as a chiral derivatizing reagent for microwave-assisted synthesis and high-performance liquid chromatographic separation of diastereomers (Bhushan & Dubey, 2011).

  • Inhibition of Unwanted Dimerization : Benzotriazole substituents in nitrile oxide cycloaddition chemistry prevent unwanted dimerization, leading to more efficient synthesis of isoxazoles (Savage & Wernert, 2005).

  • Synthesis and Biological Activity Prediction : A study presented a two-step method for synthesizing 1,1'-oxalyl dibenzotriazole, indicating its potential biological activity in fields like renal diseases and anti-inflammatory treatments (Purygin et al., 2019).

  • Coordination Polymer Synthesis : A novel three-dimensional manganese coordination polymer was synthesized using benzotriazol-1-yl-acetic acid and 1-(1H-tetrazol-5-ylmethyl)-1H-benzotriazole ligands, resulting in colorless block-shaped crystals (Wang et al., 2011).

  • Environmental Degradation Tracking : The carbon, hydrogen, and nitrogen stable isotope fractionation during 1H-benzotriazole phototransformation in aquatic environments can track degradation in such environments (Wu et al., 2021).

  • Corrosion Inhibition : Benzotriazole derivatives have been studied for their effectiveness in inhibiting copper corrosion in acidic environments (Khaled & Amin, 2009).

  • Wastewater Treatment : Ultraviolet activating persulfate has been used to degrade 1H-benzotriazole in wastewater, improving treatment efficiency and reducing toxicity (Ye et al., 2018).

Safety and Hazards

1H-Benzotriazole-1-acetonitrile can cause redness and pain upon contact with skin . It is harmful if swallowed or inhaled . It may cause irritation of the digestive tract and may cause central nervous system effects .

Future Directions

The future directions of 1H-Benzotriazole-1-acetonitrile research could involve further exploration of its versatile biological properties . For instance, it could be evaluated as a lonely pharmacophore or fused in polycyclic systems .

Properties

IUPAC Name

2-(benzotriazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c9-5-6-12-8-4-2-1-3-7(8)10-11-12/h1-4H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIFOLZGBHRDEFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354897
Record name 1H-Benzotriazole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111198-08-4
Record name 1H-Benzotriazole-1-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,3-benzotriazol-1-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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